Acetophenone, tetrachloro derivative

Übersicht

Beschreibung

Acetophenone, tetrachloro derivative, is a chemical compound derived from acetophenone, where four chlorine atoms are substituted in the molecular structure. Acetophenone itself is a simple aromatic ketone with the formula C₆H₅COCH₃. The tetrachloro derivative introduces significant changes in the chemical properties and reactivity of the compound, making it a subject of interest in various fields of research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetophenone, tetrachloro derivative, typically involves the chlorination of acetophenone. One common method is the reaction of acetophenone with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled conditions. The reaction can be represented as follows:

C6H5COCH3+4Cl2→C6H5COCCl3+4HCl

The reaction is carried out at a temperature range of 50-70°C to ensure the selective substitution of hydrogen atoms with chlorine atoms. The reaction mixture is then purified through distillation or recrystallization to obtain the desired tetrachloro derivative.

Industrial Production Methods

In industrial settings, the production of this compound, follows similar principles but on a larger scale. The process involves continuous chlorination in a reactor with efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is then subjected to rigorous quality control measures before being utilized in various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Acetophenone, tetrachloro derivative, undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form tetrachloro benzoic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction of the tetrachloro derivative can yield acetophenone or partially chlorinated derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The chlorine atoms in the tetrachloro derivative can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) or potassium hydroxide (KOH).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH₃) in methanol or potassium hydroxide (KOH) in ethanol.

Major Products Formed

Oxidation: Tetrachloro benzoic acid.

Reduction: Acetophenone or partially chlorinated derivatives.

Substitution: Various substituted acetophenone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Acetophenone, tetrachloro derivative has garnered attention for its potential applications in various scientific research domains:

Organic Chemistry

- Precursor for Synthesis: It serves as a precursor in synthesizing complex organic molecules and is utilized as a reagent in various organic reactions.

- Reactivity Studies: The compound is studied for its reactivity patterns, particularly in substitution reactions where chlorine can be replaced by other functional groups.

Biological Research

- Antimicrobial Properties: Research indicates potential antimicrobial and antifungal activities, making it a candidate for further pharmacological studies. The mechanism may involve disruption of cellular processes through interactions with cell membranes and enzymes.

- Pharmacological Investigations: Ongoing studies explore its utility as a pharmacological agent, particularly in drug development.

Industrial Applications

- Specialty Chemicals Production: It is used as an intermediate in producing specialty chemicals, agrochemicals, dyes, and pigments. Its unique structure allows for specialized applications in these industries .

- Analytical Chemistry: this compound can be analyzed using reverse-phase high-performance liquid chromatography (HPLC), which facilitates the separation and purification of compounds in complex mixtures .

Case Studies and Experimental Findings

Several studies have highlighted the applications and implications of this compound:

Comparison with Related Compounds

The unique substitution pattern of this compound differentiates it from other chlorinated acetophenones:

| Compound | Structure | Key Properties |

|---|---|---|

| Acetophenone | C₆H₅COCH₃ | Basic aromatic ketone; less reactive |

| Trichloroacetophenone | C₆H₅COCCl₃ | Three chlorine atoms; different reactivity |

| Pentachloroacetophenone | C₆H₅COCCl₄ | Five chlorine atoms; increased reactivity and potential toxicity |

The presence of four chlorine atoms enhances its reactivity while maintaining stability compared to other derivatives, making it valuable for both research and industrial applications .

Wirkmechanismus

The mechanism of action of acetophenone, tetrachloro derivative, involves its interaction with cellular components and enzymes. The compound can alter the permeability of cell membranes, leading to disruption of cellular processes. In biological systems, it may inhibit specific enzymes or interfere with metabolic pathways, resulting in antimicrobial or antifungal effects. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound can induce oxidative stress and damage cellular structures.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acetophenone: The parent compound with a simpler structure and different reactivity.

Trichloroacetophenone: A derivative with three chlorine atoms, exhibiting different chemical and biological properties.

Pentachloroacetophenone: A derivative with five chlorine atoms, showing increased reactivity and potential toxicity.

Uniqueness

Acetophenone, tetrachloro derivative, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four chlorine atoms enhances its reactivity and potential applications in various fields. Compared to other chlorinated derivatives, it offers a balance between reactivity and stability, making it a valuable compound for research and industrial purposes.

Biologische Aktivität

Acetophenone, tetrachloro derivative is a compound of interest due to its potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and enzyme inhibition properties.

Chemical Structure and Synthesis

This compound is characterized by the presence of four chlorine atoms attached to the acetophenone structure. The synthesis typically involves chlorination of acetophenone under controlled conditions to achieve the desired tetrachloro substitution. The synthetic pathways can vary, but common methods include:

- Direct chlorination using chlorine gas in the presence of a catalyst.

- Electrophilic aromatic substitution , where acetophenone is treated with chlorine in a solvent at elevated temperatures.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of acetophenone derivatives, including the tetrachloro variant. The compound has shown promising results against various bacterial and fungal strains.

- Antibacterial Activity : Research indicates that acetophenone derivatives exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The tetrachloro derivative specifically has been noted for enhanced potency due to electron-withdrawing effects of chlorine substituents, which may increase membrane permeability and disrupt bacterial cell walls .

- Antifungal Activity : The tetrachloro derivative has also demonstrated antifungal properties against Candida albicans. In vitro studies revealed that it inhibits fungal growth effectively at low concentrations, suggesting its potential as a therapeutic agent in treating fungal infections .

Enzyme Inhibition

The biological activity of acetophenone derivatives extends to enzyme inhibition, particularly in the context of tyrosinase, an enzyme involved in melanin production.

- Tyrosinase Inhibition : Studies show that acetophenone derivatives can act as competitive inhibitors of tyrosinase. The tetrachloro derivative exhibits a strong inhibitory effect with an IC50 value significantly lower than that of standard inhibitors like kojic acid. This suggests potential applications in cosmetic formulations aimed at reducing hyperpigmentation .

Study 1: Antimicrobial Efficacy

A study conducted on various acetophenone derivatives, including the tetrachloro variant, evaluated their antimicrobial efficacy using disk diffusion methods. The results indicated:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Acetophenone (tetrachloro) | Staphylococcus aureus | 18 |

| Acetophenone (tetrachloro) | Escherichia coli | 16 |

| Acetophenone (tetrachloro) | Candida albicans | 20 |

These findings highlight the compound's significant antibacterial and antifungal activities .

Study 2: Tyrosinase Inhibition

In another investigation focused on enzyme inhibition, the tetrachloro derivative was tested for its ability to inhibit tyrosinase activity in murine melanoma B16F10 cells. The study reported:

| Compound | IC50 (µM) |

|---|---|

| Acetophenone (tetrachloro) | 0.34 |

| Kojic Acid | 7.0 |

The results indicate that the tetrachloro derivative is approximately 20-fold more potent than kojic acid, making it a promising candidate for further research in skin whitening applications .

Eigenschaften

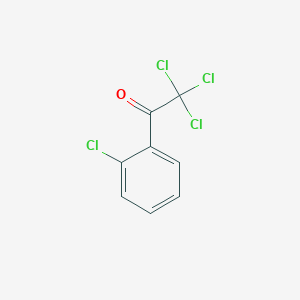

IUPAC Name |

2,2,2-trichloro-1-(2-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl4O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTJQHYMIFWMOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80222248 | |

| Record name | Acetophenone, tetrachloro derivative | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71964-98-2 | |

| Record name | Acetophenone, tetrachloro derivative | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071964982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, tetrachloro derivative | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetophenone, tetrachloro derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.